Furan-3-Carbonyl vs. Furan-2-Ylmethyl Piperidine Substitution: Impact on Predicted Lipophilicity and Hydrogen-Bonding
Replacing the furan-2-ylmethyl substituent present in the analog N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide with a furan-3-carbonyl group (as in the target compound) removes the basic tertiary amine and introduces a carbonyl that can participate in hydrogen bonding. This alteration is predicted to lower the calculated logP by approximately 0.5–0.8 units based on fragment-based clogP contributions and to increase the topological polar surface area (TPSA) by roughly 15–20 Ų [1], which may improve aqueous solubility and reduce nonspecific protein binding compared to the furan-2-ylmethyl congener.
| Evidence Dimension | Predicted lipophilicity and TPSA |
|---|---|
| Target Compound Data | clogP ~0.7 (estimated); TPSA ~115 Ų (estimated from fragment-based rules) |
| Comparator Or Baseline | N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide: clogP ~1.3–1.5; TPSA ~95–100 Ų (estimated) |
| Quantified Difference | ΔclogP ≈ −0.6 to −0.8; ΔTPSA ≈ +15 to +20 Ų |
| Conditions | Physicochemical property prediction based on fragment-additive methodologies (no experimental logP or PSA data available) |
Why This Matters
Lower lipophilicity and higher polarity may reduce off-target liabilities (e.g., hERG binding, CYP inhibition) and facilitate formulation for in vivo studies, a critical consideration when selecting among structurally similar building blocks.
- [1] Kuujia.com. Cas no 1396802-42-8 (N'-{1-(furan-3-carbonyl)piperidin-4-ylmethyl}-N-(1,2-oxazol-3-yl)ethanediamide). https://www.kuujia.com (accessed 2026). View Source
